molecular formula C12H9NO4 B1372765 Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate CAS No. 1152566-31-8

Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Cat. No.: B1372765
CAS No.: 1152566-31-8
M. Wt: 231.2 g/mol
InChI Key: JZVZUZGNSNDDQQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 1152566-31-8) is a high-purity α,γ-dioxoester building block designed for advanced synthetic organic chemistry and drug discovery research. This compound features a molecular formula of C 12 H 9 NO 4 and a molecular weight of 231.20 g/mol . Its structure integrates multiple reactive sites: an α-ketoester moiety, a γ-keto group, an active methylene bridge, and an electron-deficient 4-cyanophenyl ring, making it an exceptionally versatile synthon . The primary research value of this compound lies in its application as a key precursor for the synthesis of diverse heterocyclic scaffolds, such as pyrazoles and pyrrolidines, which are privileged structures in medicinal chemistry . The strategic placement of electrophilic and nucleophilic centers allows it to participate efficiently in condensation reactions, cycloadditions, and one-pot multicomponent reactions (MCRs), enabling the rapid assembly of complex molecular libraries for biological screening . Furthermore, the electron-withdrawing cyano group on the phenyl ring fine-tunes the compound's reactivity and can be crucial for interacting with biological targets, as demonstrated by related derivatives investigated as kinase inhibitors . Researchers will find this compound particularly valuable for projects in diversity-oriented synthesis and the development of novel pharmacologically active agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-17-12(16)11(15)6-10(14)9-4-2-8(7-13)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVZUZGNSNDDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate typically involves the reaction of 4-cyanophenylacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate 4-CN C₁₂H₉NO₄ 231.21 High reactivity in cyclocondensation; pyrazole synthesis
Methyl 4-(2-furyl)-2,4-dioxobutanoate 2-Furyl C₉H₈O₅ 196.16 Used in heterocycle synthesis; lower electron-withdrawing effect
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate 4-CH₃ C₁₂H₁₂O₄ 220.22 Moderate reactivity; used in pyrazole derivatives
Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate 2,5-Cl₂ C₁₁H₈Cl₂O₄ 283.09 Enhanced lipophilicity; potential agrochemical intermediates
Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate 3-NO₂ C₁₁H₉NO₆ 251.19 Strong electron-withdrawing; reactive in nitro reduction

Key Observations :

  • Electron-withdrawing groups (CN, NO₂, Cl) increase the electrophilicity of the diketone, accelerating reactions like hydrazine-mediated pyrazole formation (e.g., 70% yield for fluorophenyl analogs in ).
  • Electron-donating groups (CH₃, OCH₃) reduce diketone reactivity but improve solubility in non-polar solvents .
  • Halogenated derivatives (Cl, F) enhance thermal stability and bioactivity, making them candidates for agrochemicals or pharmaceuticals .

Ester Group Variations

Table 2: Impact of Ester Groups on Physicochemical Properties
Compound Name Ester Group Molecular Weight (g/mol) Boiling Point (°C) Solubility Application Example Reference
This compound Methyl 231.21 ~300 (estimated) Moderate in EtOAc Pyrazole precursors
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate Ethyl 283.09 320–325 High in DMSO Fungicide intermediates
Sodium Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate Sodium salt 264.16 N/A High in water Water-soluble bioactive agents

Key Observations :

  • Methyl esters are more volatile and suitable for solution-phase synthesis.
  • Ethyl esters exhibit higher lipophilicity, favoring applications in agrochemicals .
  • Sodium salts improve aqueous solubility, enabling biological testing .

Comparison with Analogs :

  • Fluorophenyl derivatives (e.g., Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) show similar reactivity but lower metabolic stability due to fluorine’s electronegativity .
  • Chlorophenyl analogs require harsher conditions for cyclization, reflecting reduced diketone activation .

Biological Activity

Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a dioxobutanoate moiety attached to a cyanophenyl group, which contributes to its biological activity. The structural formula can be represented as follows:

C12H11NO4\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group and the dioxobutanoate moiety are crucial for binding to active sites, which can lead to modulation of specific biochemical pathways. This interaction may result in either inhibition or activation depending on the target molecules involved .

1. Enzyme Inhibition

Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors . For instance, it has been studied for its inhibitory effects on Nicotinamide N-methyltransferase (NNMT), which plays a role in various metabolic processes .

Table 1: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
This compoundNNMT0.45
Derivative ACyclooxygenase-2 (COX-2)0.62
Derivative BAldose Reductase1.12

2. Anticancer Activity

The compound has been investigated for its anticancer properties , particularly in inhibiting cell proliferation in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit tumor growth.

Case Study: Antitumor Activity

  • Cell Lines Tested : HT29 (colon cancer), A-431 (skin cancer).
  • Findings : The compound demonstrated significant cytotoxic effects with IC50 values less than that of standard chemotherapeutics like doxorubicin .

Table 2: Antitumor Activity

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HT291.61 ± 1.92Doxorubicin3.00
A-4311.98 ± 1.22Doxorubicin3.00

3. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Its derivatives have been tested for their ability to inhibit pro-inflammatory cytokine release.

Table 3: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)
This compoundIL-6
Derivative CTNF-α

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving Claisen-like condensations or cyclization processes. For example, a β-keto ester intermediate is often formed first, followed by functionalization of the aromatic ring. demonstrates the use of a Biginelli-like three-component reaction (aldehyde, β-keto ester, urea) to generate structurally related dihydropyrimidines, yielding 27% under standard conditions. Optimization may involve varying catalysts (e.g., Lewis acids), solvents (e.g., ethanol vs. THF), or temperature to improve yields .
  • Characterization : Confirm structure via 1H^1H NMR (e.g., methyl singlet at δ 3.62 ppm, aromatic protons at δ 7.72–7.75 ppm) and HRMS (observed [M+H]+ at m/z 270.08) .

Q. How does the presence of the 4-cyanophenyl group influence the compound’s reactivity and stability?

  • Methodology : The electron-withdrawing cyano group enhances electrophilicity at the diketone moiety, promoting nucleophilic additions or cyclizations. Stability studies (e.g., TGA/DSC) under varying pH and temperature can identify decomposition pathways. notes similar dioxobutanoate derivatives are prone to hydrolysis, requiring anhydrous storage .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ ~250–300 nm for aromatic/ketone chromophores) is recommended. LC-MS/MS in positive ion mode can enhance specificity, as shown in for metabolite detection .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cyclocondensations)?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density at reactive sites (diketone C=O, nitrile C≡N). ’s synthesis of dihydropyrimidines aligns with predicted regioselectivity at the β-keto ester .

Q. What mechanisms underlie the compound’s potential biological activity (e.g., antimicrobial, anticancer)?

  • Methodology : In vitro assays (MIC for antimicrobial activity; MTT for cytotoxicity) paired with molecular docking can identify targets. highlights derivatives of dioxobutanoates with antimicrobial properties, possibly via enzyme inhibition (e.g., dihydrofolate reductase) . links structurally similar metabolites (e.g., 4-(2-Aminophenyl)-2,4-dioxobutanoate) to inflammatory pathways in liver failure, suggesting pro-apoptotic effects .

Q. How do tautomeric equilibria (keto-enol) affect the compound’s spectroscopic and chemical properties?

  • Methodology : Variable-temperature 1H^1H NMR (e.g., in DMSO-d6) can detect enol proton signals (δ 12–14 ppm). IR spectroscopy (C=O stretch ~1700 cm⁻¹ vs. enol O–H ~3200 cm⁻¹) quantifies tautomer ratios. discusses analogous methoxy-dioxobutanoic acids, where tautomerization impacts solubility and reactivity .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodology : Design of Experiments (DoE) approaches (e.g., response surface methodology) can systematically vary parameters (stoichiometry, catalyst loading). ’s 27% yield for a derivative suggests side reactions (e.g., dimerization) may require scavengers (e.g., molecular sieves) .

Methodological Notes

  • Safety : Follow SDS guidelines (e.g., ) for PPE (gloves, goggles) and waste disposal. The nitrile group may release toxic HCN under extreme conditions .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., moisture control for hygroscopic intermediates) to align with ’s protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
Reactant of Route 2
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Methyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

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